Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride
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Overview
Description
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 3-phenyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid.
Substitution on the piperidine ring: The 1,2,4-oxadiazole derivative is then subjected to nucleophilic alkylation with a piperidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenyl-1,2,4-oxadiazole moiety enhances its potential as an anti-infective agent and its utility in various scientific applications .
Properties
CAS No. |
97739-32-7 |
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Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-8-14(9-4-1)16-17-15(20-18-16)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9H,2,5-7,10-13H2;1H |
InChI Key |
DYUONQAAGYWYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2=NC(=NO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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